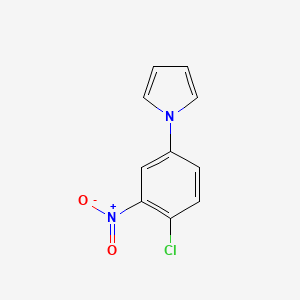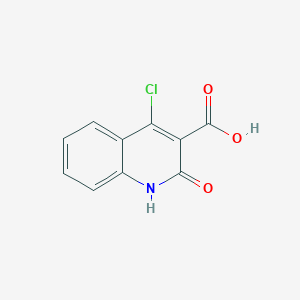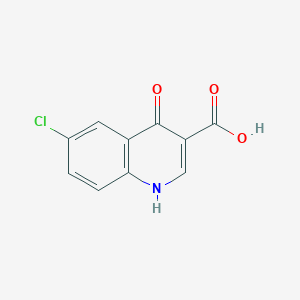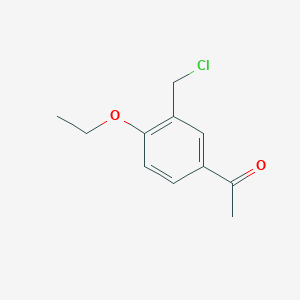
1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone
Descripción general
Descripción
1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone (CMEPE) is an organic compound that has been studied for its potential use in a variety of scientific research applications. This compound is a colorless liquid with a low boiling point and a low melting point. CMEPE has a molecular formula of C10H11ClO2 and is classified as an aryl ether. It is a versatile compound that can be used in a range of laboratory experiments and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Biologically Active Derivatives
A study by Katade et al. (2008) explored the microwave-assisted synthesis of biologically active chalcone derivatives using a compound structurally related to 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone. This research demonstrated the efficiency of microwave irradiation in synthesizing pyrazole derivatives with potential antimicrobial activities against pathogens such as Escherichia coli, Proteus vulgaris, and Salmonella typhimurium (Katade, Phalgune, Biswas, Wakharkar, & Deshpande, 2008).
Anti-Inflammatory Applications
Singh et al. (2020) investigated the anti-inflammatory activity of phenyl dimer compounds derived from a similar ethanone compound. These compounds were evaluated in vivo on Wistar strain albino rats, showing significant anti-inflammatory properties. This research highlights the potential therapeutic applications of derivatives of 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone in treating inflammation (Singh, Dowarah, Tewari, & Geiger, 2020).
Conformational Studies of Ethanone Derivatives
A study by Čižmáriková et al. (2002) focused on the synthesis, physicochemical properties, and conformational studies of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, which share a structural motif with 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone. The research provided insights into the most stable conformations of these compounds and their potential applications in designing new molecules with desired biological activities (Čižmáriková, Polakovičová, & Mišíková, 2002).
Antimicrobial Activity
Dave et al. (2013) explored the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy)phenoxy)phenyl)-5,6-dihydropyrimidin-2(1H)-one, starting from a compound similar to 1-(3-Chloromethyl-4-ethoxy-phenyl)-ethanone. The synthesized compounds were evaluated for their antimicrobial activity, demonstrating significant potential against bacterial strains such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Propiedades
IUPAC Name |
1-[3-(chloromethyl)-4-ethoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-11-5-4-9(8(2)13)6-10(11)7-12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPSFZJGBBXYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368960 | |
| Record name | 1-[3-(Chloromethyl)-4-ethoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Chloromethyl)-4-ethoxyphenyl]ethan-1-one | |
CAS RN |
78927-73-8 | |
| Record name | 1-[3-(Chloromethyl)-4-ethoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



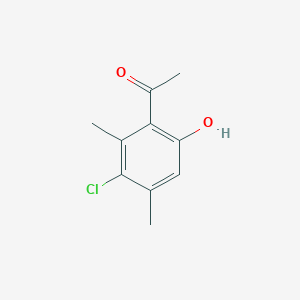
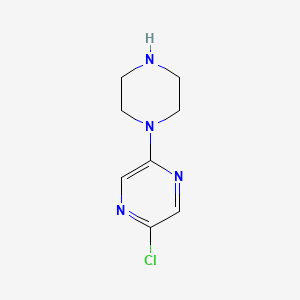
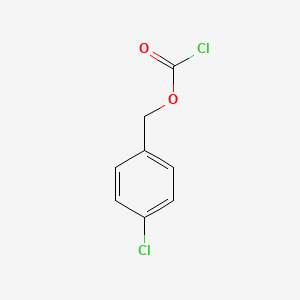
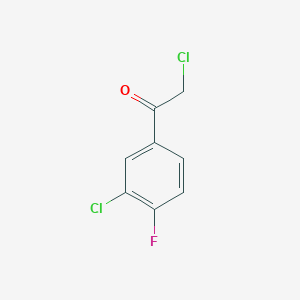
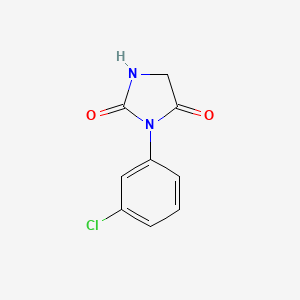

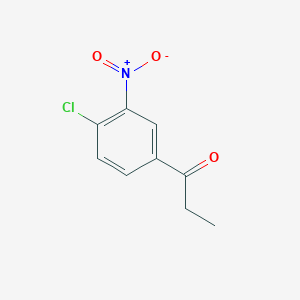

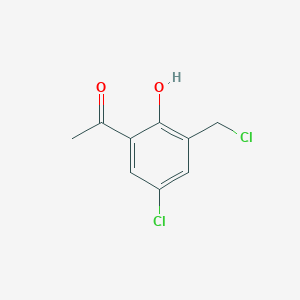
![1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B3024812.png)
![2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3024814.png)
